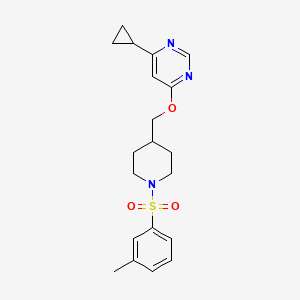

![molecular formula C19H18Cl2N4O2S2 B2502104 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole CAS No. 344270-95-7](/img/structure/B2502104.png)

3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

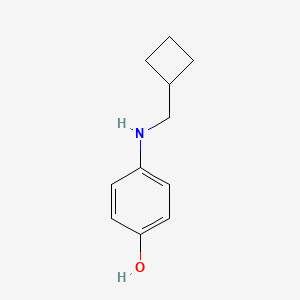

The compound “3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole” is a complex organic molecule that contains several functional groups, including a triazole ring, two sulfanyl groups, and a nitro group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the triazole ring and multiple functional groups. The dichlorobenzyl and nitrobenzyl groups are likely to contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the polar nitro group and the potentially polar sulfanyl groups suggest that it might have some degree of solubility in polar solvents .Scientific Research Applications

Triazole Derivatives: A Patent Review (2008–2011)

Triazole derivatives, including the specific compound , are explored for their diverse biological activities, which have led to the development of new drugs. The triazoles have been studied for their potential uses in treating inflammatory conditions, platelet aggregation, microbial infections, tuberculosis, cancer, and viral diseases. The synthesis and biological evaluation of triazole derivatives have been a focus of many companies and research groups, aiming to find new prototypes for emerging diseases and pathogens resistant to current treatments. The need for efficient, green chemistry approaches in synthesizing these compounds is also emphasized, reflecting the ongoing challenge of developing sustainable pharmaceuticals (Ferreira et al., 2013).

Biological Features of 1,2,4-Triazole Derivatives

The research into 1,2,4-triazole derivatives highlights their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. These compounds demonstrate significant biological activities that make them promising candidates for further drug development and chemical modeling. The exploration of 1,2,4-triazoles and their derivatives in scientific research has identified new compounds with potential therapeutic applications, showcasing the importance of these heterocyclic compounds in medicinal chemistry (Ohloblina, 2022).

Amino-1,2,4-Triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, finding applications in agriculture, pharmaceuticals, dyes, and other fields. Their use extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties. This highlights the versatility of triazole derivatives in various sectors beyond pharmaceuticals, including biotechnology and energy (Nazarov et al., 2021).

Reactivity of 1,2,4-Triazole-3-Thione Derivatives

Studies on the reactivity of 1,2,4-triazole-3-thione derivatives reveal their potential in synthesizing compounds with antioxidant and antiradical activities. These derivatives, including the compound of interest, are compared to biogenic amino acids like cysteine for their free SH-group, indicating their utility in developing therapeutic agents with specific biochemical roles (Kaplaushenko, 2019).

properties

IUPAC Name |

3-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N4O2S2/c1-2-24-18(12-28-11-15-16(20)4-3-5-17(15)21)22-23-19(24)29-10-13-6-8-14(9-7-13)25(26)27/h3-9H,2,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOUNABRQFDGMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])CSCC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)

![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)

![Tert-butyl 5-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2502025.png)

![(4-((3-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2502026.png)

![N-(3,5-Dimethylphenyl)-N-[(2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2502028.png)

![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2502029.png)

![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)

![3-(ethoxycarbonyl)-3-hydroxy-6-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2502038.png)

![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2502044.png)